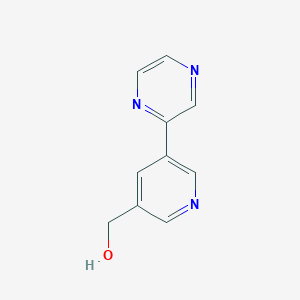

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1346687-26-0 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(5-pyrazin-2-ylpyridin-3-yl)methanol |

InChI |

InChI=1S/C10H9N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-6,14H,7H2 |

InChI Key |

IESBGKQCOOEDCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN=CC(=C2)CO |

Origin of Product |

United States |

The Enduring Significance of Pyridine and Pyrazine Moieties in Molecular Design

Pyridine (B92270) and pyrazine (B50134) rings are fundamental building blocks in the design of functional molecules, particularly in the realm of medicinal chemistry. mdpi.comacs.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and natural products. mdpi.com Its ability to act as a hydrogen bond acceptor and its capacity to be readily functionalized make it a privileged scaffold in drug discovery. acs.org Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

Similarly, pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-arrangement, is a key component of numerous biologically active compounds. nih.gov The pyrazine nucleus is present in several FDA-approved drugs and is recognized for its role in modulating the physicochemical and pharmacological properties of a molecule. nih.gov The incorporation of pyrazine moieties can influence a compound's metabolic stability, solubility, and target-binding interactions. acs.org The combination of both pyridine and pyrazine rings within a single molecular entity, as seen in (5-(Pyrazin-2-yl)pyridin-3-yl)methanol, offers a rich chemical space for the development of novel therapeutic agents.

Heterocyclic Alcohols: Versatile Scaffolds in Chemical Synthesis

Heterocyclic alcohols, characterized by a hydroxyl group attached to a heterocyclic ring system, are highly versatile intermediates in organic synthesis. google.com The hydroxyl group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. These compounds can undergo oxidation to form corresponding aldehydes or carboxylic acids, esterification, etherification, and can be converted to leaving groups for nucleophilic substitution reactions.

In the context of drug discovery and development, the introduction of a hydroxymethyl group onto a heterocyclic core can significantly impact a molecule's properties. It can enhance water solubility, provide a point for metabolic transformation, and introduce a key hydrogen bonding interaction with biological targets. The development of novel and selective antagonists for various receptors has often featured a pyridinyl methanol (B129727) moiety, highlighting the strategic importance of this functional group. nih.gov

Positioning 5 Pyrazin 2 Yl Pyridin 3 Yl Methanol Within Emerging Research Areas

Strategic Retrosynthesis of the this compound Framework

A logical retrosynthetic analysis of this compound suggests that the primary disconnection would be at the C-C bond between the pyridine (B92270) and pyrazine rings. This leads to two key building blocks: a functionalized pyridine bearing a leaving group (such as a halogen) at the 5-position and a handle for introducing the methanol (B129727) group at the 3-position, and a pyrazine derivative suitable for cross-coupling reactions, such as a boronic acid or ester.

Alternatively, a disconnection could be envisioned where the pyridine ring is constructed onto a pre-formed pyrazinyl precursor. However, the former approach, involving the coupling of two pre-functionalized heterocyclic rings, is generally more convergent and allows for greater flexibility in the synthesis of analogues.

Synthesis of Pyridine and Pyrazine Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of appropriately functionalized pyridine and pyrazine precursors.

Approaches to Pyridine Ring Formation and Functionalization

The synthesis of polysubstituted pyridines is a well-established field in organic chemistry. researchgate.netnih.gov Classical methods like the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis can be employed to construct the pyridine core from acyclic precursors. organic-chemistry.org Modern techniques, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, offer powerful tools for introducing substituents onto a pre-existing pyridine ring. organic-chemistry.orgresearchgate.net

For the specific precursor required for this compound, a key intermediate would be a 3,5-disubstituted pyridine. For instance, a 5-halopyridine-3-carbaldehyde or a methyl 5-halonicotinate could serve as a versatile starting material. The halogen at the 5-position provides a handle for the subsequent cross-coupling reaction with the pyrazine moiety, while the functional group at the 3-position can be later converted to the methanol group.

Methodologies for Pyrazine Ring Synthesis and Substitution

Pyrazine rings are integral to many biologically active compounds and functional materials. lifechemicals.comrsc.org The most common method for pyrazine synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov For the synthesis of a pyrazine precursor suitable for coupling, such as 2-bromopyrazine (B1269915) or pyrazine-2-boronic acid, functionalization of the pyrazine ring is necessary.

Recent advancements have focused on direct C-H functionalization of pyrazines, offering a more atom-economical approach compared to traditional methods that often require pre-functionalization. nih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C-C bonds between pyrazines and other aromatic rings. nih.govorganic-chemistry.org

Elaboration of the Methanol Functionality in Pyridine Derivatives

The introduction of a methanol group onto the pyridine ring is the final key step in the synthesis of this compound. This can be achieved either by direct introduction of a hydroxymethyl group or by the transformation of a precursor functionality.

Direct Introduction of Hydroxymethyl Groups

Direct hydroxymethylation of pyridines can be challenging. However, recent developments have shown that radical C-H hydroxymethylation of pyridines can be achieved through Minisci-type reactions. acs.org Another approach involves the photoalkylation of pyridine in acidic methanol solutions, which can yield hydroxymethylated pyridines, although this method may lack regioselectivity. rsc.org A more controlled method involves the activation of pyridine N-oxides, which can then undergo hydroxymethylation at the 2-position. acs.org

Transformations of Precursor Functionalities to Methanol

A more common and often more reliable strategy involves the reduction of a precursor functional group at the desired position. For example, a pyridine-3-carbaldehyde can be readily reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride (B1222165). Similarly, a pyridine-3-carboxylic acid or its ester derivative can be reduced to the primary alcohol using stronger reducing agents like lithium aluminum hydride.

Another approach is the nucleophilic substitution of a leaving group, such as a bromine atom, with a protected hydroxymethyl group, followed by deprotection. For instance, 2-bromomethylpyridine can be converted to 2-pyridinemethanol, though this can sometimes lead to the formation of pyridinium (B92312) salts as byproducts. researchgate.net

Cross-Coupling Reactions for Constructing the Pyrazine-Pyridine Linkage

The formation of the C-C bond between the pyrazine and pyridine rings is the crucial step in the synthesis of the parent structure of this compound. Cross-coupling reactions have become the most powerful and versatile tools for this purpose.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are standard methods for constructing biheteroaryl linkages. nih.govyoutube.com These reactions typically involve the coupling of a heteroaryl halide with a heteroarylboronic acid or its ester derivative, catalyzed by a palladium(0) complex. nih.govacs.org

The general catalytic cycle for these reactions involves several key steps: oxidative addition of the palladium(0) catalyst to the heteroaryl halide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst. youtube.com

For the synthesis of pyrazinyl-pyridine systems, a common approach involves the reaction of a bromopyrazine with a pyridylboronic acid. nih.govacs.org For instance, 2-amino-5-bromopyrazine (B17997) has been successfully coupled with various pyridylboronic acids using a palladium catalyst. acs.org The choice of catalyst, ligand, and base is critical for achieving high yields. Catalysts such as bis(triphenylphosphine)palladium(II) dichloride and [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride have proven effective. acs.org

A summary of typical conditions for palladium-catalyzed Suzuki coupling for pyrazinyl-pyridine synthesis is presented below.

| Catalyst / Precursor | Ligand | Base | Solvent | Temperature | Yield | Reference |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | Moderate-Good | acs.org |

| Pd(dppb)Cl₂ | dppb | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | Moderate | acs.org |

| Pd(OAc)₂ | - | Ag₂CO₃ | - | - | - | rsc.org |

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Pyrazinyl-Pyridine Scaffolds.

While palladium catalysis is prevalent, concerns about cost and toxicity have driven the development of alternative coupling strategies using other metals or metal-free conditions.

Metal-Mediated Strategies: Earth-abundant metals like manganese have emerged as viable catalysts for the synthesis of N-heterocycles. nih.gov Manganese pincer complexes, for example, can catalyze the dehydrogenative coupling of 2-amino alcohols to form symmetrical pyrazines, a reaction that proceeds with the formation of hydrogen gas and water as the only byproducts, highlighting its atom economy and environmental friendliness. nih.gov Other transition metals like nickel and cobalt are also used in [2+2+2] cycloaddition reactions to construct pyridine rings from alkynes and nitriles, offering a different pathway to substituted pyridines. researchgate.netacs.org

Metal-Free Strategies: Transition-metal-free approaches represent a significant advancement in sustainable chemistry. researchgate.net These methods often rely on different reaction mechanisms. For instance, dehydrogenative cross-coupling reactions can be achieved aerobically without a metal catalyst, using oxygen as the sole oxidant to form biheteroaryl compounds. nih.gov Another strategy involves the use of organosodium bases to achieve regioselective functionalization of pyridines, which can then be coupled with other heterocycles. chemrxiv.org Additionally, methods utilizing hypervalent iodine as a catalyst have been developed for the synthesis of quinoxalines, a related class of N-heterocycles. nih.gov Metal-free phosphonation of pyridines has also been demonstrated by activating the pyridine ring with a Lewis acid, facilitating nucleophilic addition. acs.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Achieving optimal yields for the synthesis of this compound requires careful tuning of various reaction parameters. The final step in the synthesis would likely involve the reduction of a corresponding aldehyde or ester at the 3-position of the pyridine ring to the primary alcohol. However, the optimization primarily focuses on the key C-C bond-forming cross-coupling step.

Key parameters for optimization include:

Catalyst and Ligand: The choice of palladium precursor and its associated ligand significantly impacts catalytic activity. acs.org For Suzuki couplings, varying the phosphine (B1218219) ligand can affect both yield and reaction time. Studies have shown that increasing catalyst loading from 1 mol% to 5 mol% can substantially increase product yield, while a further increase to 10 mol% may not offer significant improvement. acs.org

Base and Solvent: The selection of the base is crucial. While bases like sodium carbonate, potassium carbonate, and cesium carbonate often give comparable yields in Suzuki reactions, the choice can be substrate-dependent. acs.org The solvent system also plays a critical role in solubility and reaction kinetics.

Temperature and Reaction Time: These parameters are interdependent. An optimal temperature must be found to ensure a reasonable reaction rate without promoting side reactions or decomposition of starting materials or products. Reaction times are typically monitored until completion, with studies showing that yields can plateau after a certain period (e.g., 8 hours). acs.org

Stoichiometry of Reagents: The ratio of the coupling partners and other reagents can be adjusted. For instance, in some syntheses of pyridine derivatives, reducing the excess of one reagent can improve the atom economy without significantly compromising the yield. researchgate.net

An example of reaction optimization is shown in the table below, illustrating the effect of catalyst loading on yield.

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| 1 | 1 | 8 | 37 | acs.org |

| 2 | 5 | 2 | 32 | acs.org |

| 3 | 5 | 8 | 69 | acs.org |

| 4 | 10 | 8 | 67 | acs.org |

Table 2: Optimization of Catalyst Loading for a Representative Suzuki Coupling.

Stereoselective Synthesis Considerations in Related Systems

The "this compound" molecule itself is not chiral. However, if substituents were introduced on the methanol carbon or elsewhere, creating a stereocenter, stereoselective synthesis would become critical. The principles of stereoselective synthesis can be understood by examining related systems, such as the synthesis of chiral pyridine-containing amino alcohols. u-szeged.hunih.gov

The introduction of a chiral center at the carbinol group would require a stereoselective reduction of a precursor ketone, (5-(pyrazin-2-yl)pyridin-3-yl)methanone. This can be achieved using chiral reducing agents or catalysts.

Methods for Stereoselective Synthesis:

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. youtube.com

Substrate-Controlled Diastereoselection: An existing stereocenter in the molecule can direct the formation of a new stereocenter. The Felkin-Anh model is often used to predict the outcome of nucleophilic additions to chiral carbonyls. youtube.com

Reagent-Controlled Enantioselection: This involves using chiral reagents or catalysts. For the reduction of a ketone to a chiral alcohol, well-established methods include the use of chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata reduction) or transition metal catalysts with chiral ligands (e.g., Noyori asymmetric hydrogenation).

In the context of related pyridine derivatives, stereoselective reductions of α,β-unsaturated ketones have been used to produce chiral 1,4-amino alcohols with high diastereoselectivity. u-szeged.hu For example, the reduction of an unsaturated ketone with sodium borohydride in the presence of cerium(III) chloride can lead to the formation of a specific diastereomer in high yield. u-szeged.hu Such methodologies could be adapted for the stereoselective synthesis of chiral analogues of this compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are foundational in the structural analysis of chemical compounds. Through the examination of the interaction between electromagnetic radiation and the molecule, it is possible to acquire detailed information regarding the chemical environment of individual atoms and the characteristics of the chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By monitoring the magnetic behavior of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), NMR provides a comprehensive map of the molecular framework.

For this compound, ¹H NMR spectroscopy is crucial for identifying the number and chemical environment of all protons within the molecule. The chemical shifts (δ) of these protons are indicative of their electronic surroundings. Protons on the pyridine and pyrazine rings are anticipated to resonate in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm, owing to the deshielding effects of the ring currents. The benzylic protons of the methanol group (-CH₂OH) would be observed at a more upfield position, while the hydroxyl proton (-OH) would present a characteristic chemical shift that can be influenced by the solvent and concentration.

Complementing the proton data, ¹³C NMR spectroscopy furnishes information on the carbon skeleton of the molecule. Each distinct carbon atom in this compound gives rise to a unique signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms within the heterocyclic rings will appear in the downfield region, which is a reflection of their sp² hybridization and proximity to electronegative nitrogen atoms. The carbon of the methanol group will be located at a considerably more upfield position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | ~8.5 - 8.7 | m |

| Pyridine-H | ~7.8 - 9.0 | m |

| -CH₂- | ~4.7 | s |

| -OH | Variable | s (broad) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazine-C | ~142 - 145 |

| Pyridine-C | ~123 - 150 |

| -CH₂- | ~60 - 65 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass spectrometry is a potent analytical technique employed to measure the mass-to-charge ratio of ions, serving as a critical tool for confirming the molecular weight of a compound and evaluating its purity. For this compound, high-resolution mass spectrometry (HRMS) would yield a highly precise determination of its molecular mass.

The anticipated monoisotopic mass of this compound (C₁₀H₉N₃O) can be calculated with high accuracy. An experimentally determined mass that closely aligns with this theoretical value provides robust evidence for the compound's elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule predictably cleaves upon ionization.

Infrared (IR) spectroscopy investigates the vibrational modes of molecules, offering a characteristic fingerprint based on the functional groups present. In the IR spectrum of this compound, a broad absorption band in the 3200-3600 cm⁻¹ region would signify the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would be evident around 3000-3100 cm⁻¹, while the C-H stretching of the methylene (B1212753) group would be observed at slightly lower wavenumbers. The C=N and C=C stretching vibrations of the pyrazine and pyridine rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

Ultraviolet-visible (UV-Vis) spectroscopy yields information regarding the electronic transitions within a molecule. The conjugated π-system of the pyrazinyl-pyridine core in this compound is expected to lead to strong absorptions in the UV region of the electromagnetic spectrum. The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophore and can be utilized to confirm the presence of the aromatic system.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (alkane) | 2850-3000 |

| C=N, C=C (aromatic) | 1400-1600 |

Solid-State Structural Analysis via X-ray Crystallography

The initial and often most formidable step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For this compound, this would typically entail dissolving the purified compound in a suitable solvent or solvent mixture and permitting the solvent to evaporate slowly. Alternative techniques, such as vapor diffusion or the cooling of a saturated solution, may also be utilized.

Upon obtaining a suitable crystal, it is mounted on a goniometer and subjected to a beam of X-rays. As the X-rays traverse the crystal, they are diffracted by the electrons of the atoms, generating a unique diffraction pattern. This pattern is recorded by a detector as the crystal is rotated.

The collected diffraction data are subsequently processed to determine the electron density distribution within the crystal. This electron density map is then used to construct a model of the molecule's structure. The final, refined crystal structure provides a wealth of information, including:

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be determined with high precision, corroborating the connectivity established by NMR and MS.

Table 4: Key Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular forces present in the solid state of this compound are dictated by the presence of hydrogen bond donors and acceptors, as well as the aromatic nature of its constituent rings. The primary hydrogen bond donor is the hydroxyl (-OH) group of the methanol substituent, while the nitrogen atoms of the pyrazine and pyridine rings act as hydrogen bond acceptors.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazine and pyridine rings of adjacent molecules are expected to play a crucial role in the supramolecular assembly. The electron-deficient nature of the pyrazine ring and the electron distribution in the pyridine ring can lead to favorable electrostatic interactions, resulting in offset or parallel-displaced stacking arrangements. Studies on pyrazine-based compounds have highlighted the importance of such π-interactions in their binding to proteins and in their crystal engineering. nih.gov

The interplay of these various intermolecular forces—strong hydrogen bonds and weaker C-H···O/N and π-π interactions—likely results in a complex and stable three-dimensional crystalline lattice for this compound.

Conformational Analysis and Dynamic Behavior of this compound

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the pyrazine and pyridine rings. The relative orientation of these two rings is defined by the torsional or dihedral angle. The planarity or non-planarity of the molecule is a key determinant of its electronic and steric properties.

Computational modeling, such as Density Functional Theory (DFT) calculations, is a powerful tool for investigating the conformational landscape of such molecules. By calculating the rotational energy barrier around the inter-ring bond, the most stable conformations can be identified. For instance, in a study of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the dihedral angle between the pyridine and pyrazine rings was found to be significantly different between two polymorphs, at 61.34° and 84.33°, indicating that different crystal packing forces can influence the molecular conformation. nih.gov

For this compound, a full conformational analysis would involve mapping the potential energy surface as a function of the pyrazinyl-pyridyl torsional angle. This would likely reveal energy minima corresponding to non-planar conformations, as a fully planar arrangement might be destabilized by steric hindrance between the hydrogen atoms on the rings. The dynamic behavior in solution would involve rapid interconversion between these low-energy conformations. The study of torsional potentials in similar linked heteroaromatic systems has shown that the energy barriers to rotation are typically low enough to allow for conformational flexibility at room temperature. acs.org

Purity Assessment and Chromatographic Methods for Characterization

The determination of purity is a critical aspect of the characterization of any chemical compound. For this compound, a combination of chromatographic and spectroscopic techniques would be employed for purity assessment. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for assessing the purity of heteroaromatic compounds like this compound. cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 stationary phase would likely provide good retention and separation from potential impurities. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. helixchrom.comnih.gov The addition of an acid, like formic acid, to the mobile phase can improve peak shape and retention for basic compounds like pyridines. helixchrom.com Detection can be achieved using a UV detector, as the aromatic rings will exhibit strong absorbance in the UV region. researchgate.net

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful technique for purity analysis. cdc.govnih.gov The choice of the stationary phase is crucial for achieving good separation. A polar column, such as one with a wax-based phase (e.g., DB-WAX), has been shown to be effective for the analysis of related compounds like 3-acetylpyridine. researchgate.net The volatility of the compound would determine the feasibility of this method.

The following table summarizes potential chromatographic conditions for the analysis of this compound, based on methods used for similar compounds.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with Formic Acid | UV | helixchrom.comhelixchrom.com |

| GC | DB-WAX (Polar) | Nitrogen or Helium | FID or MS | researchgate.net |

Purity Assessment:

The purity of a sample of this compound would be determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. The presence of any impurity peaks would be indicative of by-products from the synthesis or degradation products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be used in conjunction with chromatography to confirm the identity of the main compound and to characterize any impurities present. britannica.com

Theoretical and Computational Studies on 5 Pyrazin 2 Yl Pyridin 3 Yl Methanol

Electronic Structure and Reactivity Predictions Using Quantum Chemistry

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol. These methods model the electron distribution within the molecule to predict a wide range of properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Key molecular properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and the stability arising from intramolecular interactions. researchgate.net

| Calculated Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability; a larger gap implies greater stability. researchgate.net |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

| Total Energy | -850 a.u. | The total electronic energy of the molecule in its ground state. |

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound.

Theoretical calculations are invaluable for mapping out potential reaction pathways for this compound. By calculating the energies of reactants, products, and, most importantly, transition states, researchers can predict the most favorable reaction mechanisms. For instance, the oxidation of the methanol (B129727) group or electrophilic substitution on the aromatic rings can be modeled.

The activation energy for a given reaction step can be determined from the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. Computational methods can also help visualize the geometry of the transition state, providing a deeper understanding of the bond-breaking and bond-forming processes. rsc.org

| Reaction Type | Proposed Reactant | Calculated Activation Energy (Illustrative) | Significance of Findings |

| Oxidation of Methanol | Oxygen | 25 kcal/mol | Predicts the feasibility of the alcohol group being oxidized to an aldehyde or carboxylic acid. |

| Electrophilic Aromatic Substitution | Nitronium ion (NO₂⁺) | 18 kcal/mol | Identifies the most likely sites for electrophilic attack on the pyridine (B92270) or pyrazine (B50134) rings. |

| Nucleophilic Aromatic Substitution | Hydroxide ion (OH⁻) | 35 kcal/mol | Assesses the potential for substitution reactions on the electron-deficient aromatic rings. |

Table 2: Illustrative Reaction Mechanism Analysis for this compound.

Molecular Modeling and Simulation of Conformational Dynamics

The three-dimensional shape and flexibility of this compound are critical to its interactions with other molecules. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and flexes.

A key aspect to investigate is the rotational barrier around the single bond connecting the pyridine and pyrazine rings, as well as the bond connecting the methanol group to the pyridine ring. Understanding these dynamics is crucial as the preferred conformation can influence the molecule's properties and biological activity.

| Dihedral Angle | Rotational Barrier (Illustrative) | Most Stable Conformation (Illustrative) | Significance |

| C(pyrazine)-C(pyridine)-C(pyridine)-N(pyridine) | 5 kcal/mol | Planar | Determines the relative orientation of the two aromatic rings. |

| C(pyridine)-C(pyridine)-C(methanol)-O | 3 kcal/mol | Staggered | Influences the orientation of the hydroxyl group and its potential for hydrogen bonding. |

Table 3: Illustrative Conformational Analysis of this compound.

In Silico Screening for Potential Chemical Interactions

In silico screening, particularly molecular docking, is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.orgnih.gov For this compound, this could involve docking it into the active site of a protein to predict its potential as a ligand.

The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding affinity. This can help in identifying potential biological targets for the molecule and in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

| Target Protein (Illustrative) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) | Potential Implication |

| Protein Kinase A | -8.5 | Ser53, Lys72, Glu170 | Prediction of inhibitory activity against a specific kinase. |

| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355, Ser530 | Suggests potential anti-inflammatory properties. |

| DNA Gyrase | -9.1 | Asp73, Gly77, Ala92 | Indicates possible antibacterial activity. nih.gov |

Table 4: Illustrative In Silico Screening Results for this compound.

Analysis of Structure-Property Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, a structure-property relationship can be established. For example, adding electron-donating or electron-withdrawing groups to the aromatic rings and observing the effect on the HOMO-LUMO gap can provide insights into how to tune the molecule's electronic properties. acs.org

This analysis is crucial for rational drug design and materials science, as it allows for the optimization of a molecule's properties for a specific application. For instance, modifications that increase the polarity might enhance solubility in aqueous media, while changes that alter the electronic distribution could modulate its reactivity or biological activity.

| Structural Modification | Effect on HOMO-LUMO Gap (Illustrative) | Effect on Dipole Moment (Illustrative) | Predicted Impact on Properties |

| Addition of -NO₂ to pyridine ring | Decrease | Increase | Increased reactivity, potentially higher polarity. |

| Addition of -OCH₃ to pyrazine ring | Increase | Increase | Decreased reactivity, potentially higher polarity and altered binding interactions. |

| Replacement of -OH with -SH | No significant change | Decrease | Altered hydrogen bonding capacity and potential for metal coordination. |

Table 5: Illustrative Structure-Property Relationship Analysis for Derivatives of this compound.

Chemical Reactivity and Derivatization of 5 Pyrazin 2 Yl Pyridin 3 Yl Methanol

Transformations of the Methanol (B129727) Hydroxyl Group

The primary alcohol functionality is a versatile handle for a variety of chemical modifications, including oxidation, etherification, esterification, and conversion to amines.

The primary alcohol of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidants, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, are typically employed for the selective formation of the aldehyde, (5-(Pyrazin-2-yl)pyridin-3-yl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) in an acidic or basic medium, will typically lead to the complete oxidation to the corresponding carboxylic acid, 5-(Pyrazin-2-yl)nicotinic acid.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | (5-(Pyrazin-2-yl)pyridin-3-yl)carbaldehyde | Dichloromethane, room temperature |

| Potassium permanganate (KMnO₄) | 5-(Pyrazin-2-yl)nicotinic acid | Acidic or basic solution, reflux |

| This table presents plausible oxidation reactions based on general chemical principles. |

The hydroxyl group can readily undergo etherification. For instance, reaction of the analogous (5-chloropyrazin-2-yl)methanol (B1592522) with an alkyl halide, such as iodoethane, in the presence of a strong base like sodium hydride in a solvent like tetrahydrofuran (B95107) (THF), yields the corresponding ether. echemi.com This suggests that this compound would react similarly to form ethers.

Esterification is another common transformation. The reaction with acylating agents, such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a base like pyridine (B92270), will produce the corresponding esters. libretexts.orgyoutube.comlibretexts.org These reactions are typically efficient and proceed under mild conditions.

Furthermore, the alcohol can be converted into an amine. A common strategy involves a "borrowing hydrogen" or "hydrogen autotransfer" process, where a transition metal catalyst, such as an iridium or ruthenium complex, facilitates the N-alkylation of an amine with the alcohol. rsc.orgorganic-chemistry.org This method avoids the initial conversion of the alcohol to a leaving group and is considered an atom-economical and green process. rsc.org Alternatively, the hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced. chemistrysteps.comresearchgate.net

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Sodium hydride, THF | Ether |

| Esterification | Acid anhydride (B1165640) or Acyl chloride, Pyridine | Ester |

| Amine Formation | Amine, Transition metal catalyst (e.g., Ir or Ru complex) | Secondary or Tertiary Amine |

| This table outlines common derivatization reactions of the hydroxyl group based on established synthetic methodologies. |

Reactions Involving the Pyridine and Pyrazine (B50134) Rings

The two nitrogen-containing aromatic rings in this compound are electron-deficient, which dictates their reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyridine and pyrazine rings is generally difficult due to the deactivating effect of the nitrogen atoms. researchgate.net However, reactions can be driven under harsh conditions or with the introduction of activating groups.

Conversely, the electron-deficient nature of these rings makes them susceptible to nucleophilic aromatic substitution (SNA_r). acs.org For the pyridine ring, nucleophilic attack is strongly favored at the positions ortho and para (C2, C4, and C6) to the nitrogen atom, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen. core.ac.ukstackexchange.comquimicaorganica.orgyoutube.com In this compound, the C2 and C6 positions of the pyridine ring are the most likely sites for nucleophilic attack. The pyrazine ring is also highly activated towards nucleophilic substitution. Studies on similar heterocyclic systems suggest that these reactions often proceed through a concerted mechanism. nih.gov The presence of a good leaving group, such as a halogen, at these activated positions would facilitate such substitutions.

The nitrogen atoms in both the pyridine and pyrazine rings possess lone pairs of electrons and can therefore react with electrophiles. N-oxidation can be achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxides are versatile intermediates; for example, 2,2′-dipyridyl N-oxide can be used in the synthesis of other derivatives. sigmaaldrich.com N-oxidation can alter the electronic properties of the rings, making them more susceptible to certain substitution reactions. nih.gov

Quaternization of the nitrogen atoms occurs upon reaction with alkyl halides. researchgate.netresearchgate.netrsc.org This reaction introduces a positive charge on the nitrogen atom, which significantly activates the heterocyclic ring towards nucleophilic attack. google.com The quaternization of pyridines and related heterocycles is a well-established method for creating versatile synthetic intermediates. researchgate.net For this compound, quaternization could potentially occur at any of the three nitrogen atoms, and the specific site of reaction would depend on steric and electronic factors. Studies on the quaternization of pyrazine have shown that mono-quaternization is common, and di-quaternization can also be achieved. researchgate.net

Metal Complexation Chemistry of this compound as a Ligand

The presence of multiple nitrogen atoms with available lone pairs makes this compound an excellent candidate as a ligand in coordination chemistry. The pyridine and pyrazine nitrogen atoms can act as donor sites, allowing the molecule to chelate to a metal center.

Pyridyl-pyrazine based ligands are known to form stable complexes with a variety of transition metals, including ruthenium, platinum, zinc, and iron. chemistrysteps.comcore.ac.uknih.govacs.orgnih.gov These ligands can act as bidentate or tridentate chelators, depending on the specific structure and the metal ion. For example, 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) and 2,5-bis(2-pyridyl)pyrazine (bppz) are well-studied bridging ligands that form polynuclear metal complexes. nih.govacs.org The coordination of these ligands to metal centers can lead to the formation of supramolecular assemblies with interesting photophysical and electrochemical properties. acs.orgnih.gov The nitrogen atoms of the pyridine and pyrazine rings in this compound are expected to coordinate to metal ions in a similar fashion, potentially forming mononuclear or polynuclear complexes. The hydroxyl group could also participate in coordination or be used to further functionalize the resulting metal complex.

| Metal Ion | Potential Ligand Type | Example of Related Ligand |

| Ru(II) | Bridging Ligand | 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) acs.org |

| Pt(II) | Pincer Ligand | 2,6-di(pyrid-2-yl)pyrazine nih.gov |

| Zn(II) | Bidentate Ligand | 2,5-bis(2-pyridyl)pyrazine (bppz) nih.gov |

| Fe(II) | Tridentate Ligand | Dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borate chemistrysteps.com |

| This table illustrates the potential of this compound to act as a ligand for various metal ions, based on the behavior of structurally similar pyridyl-pyrazine ligands. |

Coordination Modes and Selectivity

The coordination chemistry of this compound is anticipated to be rich and varied, owing to the presence of several potential donor atoms: the two nitrogen atoms of the pyrazine ring, the nitrogen atom of the pyridine ring, and the oxygen atom of the hydroxymethyl group. The spatial arrangement of these atoms allows for several possible coordination modes.

The molecule can potentially act as a:

Monodentate ligand: Coordination could occur through the more sterically accessible and basic pyridine nitrogen atom.

Bidentate ligand: Chelation is possible through the nitrogen atoms of the pyridine and the adjacent pyrazine ring, forming a stable five-membered ring with a metal center. This is a common coordination mode for ligands containing linked aromatic N-heterocycles. For instance, in a related system, 5-(pyrazin-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole, the ligand coordinates to a Co(II) center in a bidentate fashion through the pyrazinyl and triazolyl nitrogen atoms nih.gov.

Tridentate ligand: In principle, the ligand could coordinate through both pyrazine nitrogens and the pyridine nitrogen, although this would likely require a specific metal ion geometry and could be sterically hindered.

Bridging ligand: The pyrazine ring, with its two opposing nitrogen atoms, could bridge two metal centers, leading to the formation of coordination polymers.

The selectivity of the coordination site is influenced by several factors. The pyridine nitrogen is generally more basic than the pyrazine nitrogens, suggesting it might be the preferred initial coordination site. However, the chelate effect would strongly favor the bidentate coordination mode. The hydroxymethyl group is a weaker donor than the heterocyclic nitrogens and is less likely to be involved in the primary coordination, especially in neutral or acidic conditions. However, deprotonation of the alcohol under basic conditions could lead to the formation of an alkoxide, which is a much stronger donor and could participate in coordination. In a study of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, the donor atoms involved in coordination with Al(III), Cu(II), and Zn(II) were found to be the exocyclic oxygen atoms at physiological pH, with the N-donor atom participating at higher pH nih.gov.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of N-heterocyclic ligands. A general approach would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) in an appropriate solvent, such as methanol, ethanol, or acetonitrile (B52724). The reaction mixture would be stirred, possibly with heating, to facilitate the complex formation. The resulting metal complex could then be isolated by crystallization upon cooling or by slow evaporation of the solvent.

The characterization of these hypothetical complexes would be crucial to determine their structure and properties. The following techniques would be employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=N and C=C bonds of the pyridine and pyrazine rings would be expected upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the protons and carbons of the ligand upon complexation, providing information about the coordination sites.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Below is a hypothetical data table summarizing the expected characterization data for a representative bidentate complex, [M(L)₂X₂], where L is this compound, M is a transition metal like Cu(II) or Co(II), and X is an anion like Cl⁻.

| Technique | Expected Observations | Inference |

| FT-IR (cm⁻¹) | Shift of pyridine and pyrazine ring stretching vibrations to higher frequencies. | Coordination of the heterocyclic nitrogen atoms to the metal center. |

| ¹H NMR (ppm) | Downfield shift of proton signals adjacent to the coordinating nitrogen atoms. | Confirmation of the coordination sites. |

| UV-Vis (nm) | Appearance of new absorption bands in the visible region. | d-d transitions and/or charge transfer bands. |

| X-ray | Bidentate coordination of the ligand via pyridine and pyrazine nitrogens. | Definitive structural elucidation. |

Catalyst-Mediated Transformations and Functionalization

The this compound ligand, both in its free form and when coordinated to a metal center, presents opportunities for further functionalization. The hydroxymethyl group is a key site for such transformations.

One of the most common transformations for a primary alcohol is oxidation to an aldehyde or a carboxylic acid. This can be achieved using various catalytic systems. For instance, copper-catalyzed aerobic oxidation has been shown to be effective for the oxidation of benzyl (B1604629) alcohol and other aliphatic alcohols using pyridine-triazole ligands rsc.org. A similar approach could likely be applied to this compound.

The coordinated ligand could also undergo transformations. The metal center can act as a protecting group for the coordinating nitrogen atoms, allowing for selective reactions on other parts of the ligand. Furthermore, the electronic properties of the ligand can be tuned by the metal center, potentially influencing the reactivity of the hydroxymethyl group.

The metal complexes of this compound could themselves exhibit catalytic activity. The combination of a redox-active metal center and a versatile ligand could lead to catalysts for various organic transformations. For example, ruthenium complexes are known to catalyze the hydrogenation of esters to alcohols chemicalbook.com. A complex of this compound with ruthenium could potentially catalyze similar reactions.

The following table summarizes potential catalyst-mediated transformations involving this compound.

| Transformation | Catalyst/Reagents | Product | Potential Application |

| Oxidation of the alcohol | Cu(OTf)₂/TEMPO/O₂ rsc.org | (5-(Pyrazin-2-yl)pyridin-3-yl)carbaldehyde | Synthesis of more complex ligands or biologically active molecules. |

| Oxidation of the alcohol | Stronger oxidizing agents | 5-(Pyrazin-2-yl)pyridine-3-carboxylic acid | Building block for metal-organic frameworks (MOFs). |

| Etherification | NaH, Alkyl halide | (5-(Alkoxymethyl)pyridin-3-yl)pyrazine | Modification of ligand properties (e.g., solubility, steric bulk). |

| Esterification | Acyl chloride, base | (5-(Pyrazin-2-yl)pyridin-3-yl)methyl acetate | Prodrug design or fine-tuning of electronic properties. |

Applications of 5 Pyrazin 2 Yl Pyridin 3 Yl Methanol As a Versatile Building Block in Chemical Synthesis

Role in the Design of Novel Ligands for Catalysis

There is no specific information available in the scientific literature regarding the use of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol in the design of novel ligands for catalysis.

Contributions to the Synthesis of Functional Materials

There is no specific information available in the scientific literature regarding the contributions of this compound to the synthesis of functional materials.

Development of Chemical Probes and Tools

There is no specific information available in the scientific literature concerning the use of this compound in the development of chemical probes and tools.

Exploration in Organic Reaction Development

There is no specific information available in the scientific literature detailing the exploration of this compound in organic reaction development.

Future Outlook and Emerging Research Directions for 5 Pyrazin 2 Yl Pyridin 3 Yl Methanol Derivatives

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for novel chemical entities with tailored properties necessitates a move away from traditional, often laborious, synthetic and screening methods. The future of research on (5-(Pyrazin-2-yl)pyridin-3-yl)methanol derivatives will be significantly influenced by the integration of automated synthesis and high-throughput experimentation (HTE).

Automated Synthesis: Technologies such as flow chemistry are set to revolutionize the synthesis of complex heterocyclic compounds. mdpi.com Flow synthesis offers numerous advantages over batch processes, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up. For the synthesis of this compound derivatives, flow reactors can enable precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com This technology is particularly amenable to multi-step sequences, allowing for the streamlined construction of a diverse library of analogues from a common intermediate.

High-Throughput Experimentation (HTE): HTE, often referred to as high-throughput screening (HTS), is a critical tool for rapidly evaluating the biological activity of large compound libraries. thermofisher.comnih.gov The generation of diverse libraries of this compound derivatives through automated synthesis can be directly coupled with HTS platforms to screen for a wide range of biological targets, such as kinases, which are often implicated in diseases like cancer. nih.govnih.gov Modern HTS techniques, including label-free detection methods like SAMDI (Self-Assembled Monolayers for Desorption Ionization) mass spectrometry, offer significant advantages over traditional fluorescence-based assays by reducing the likelihood of false positives. acs.org The ability to screen vast numbers of compounds efficiently will accelerate the identification of "hit" compounds with desirable biological profiles, which can then be prioritized for further optimization. nih.gov

The synergy between automated synthesis and HTE creates a powerful cycle of design, synthesis, and testing. Data from HTS campaigns can rapidly inform the design of new derivatives with improved properties, which can then be synthesized using automated platforms, leading to a more efficient and data-driven drug discovery process.

Sustainable and Green Chemistry Methodologies for Synthesis

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. The principles of green chemistry are becoming integral to the synthesis of heterocyclic compounds, and this trend will undoubtedly shape the future production of this compound derivatives. nih.gov

Key areas of focus in sustainable synthesis include:

Alternative Solvents: The use of hazardous and volatile organic solvents is a major environmental concern. Research is focused on replacing these with greener alternatives such as water, ionic liquids, or deep eutectic solvents for the synthesis of heterocyclic compounds like pyridines and pyrazines. researchgate.net

Catalysis: The development and use of efficient and recyclable catalysts are central to green chemistry. This includes the use of solid base catalysts, which offer advantages like enhanced selectivity, ease of recovery, and minimal environmental impact. researchgate.net For the synthesis of pyridine (B92270) and pyrazine (B50134) derivatives, various catalytic methods, including metal-catalyzed cross-coupling reactions, are being explored to improve efficiency and reduce waste. organic-chemistry.org

Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis are gaining traction as energy-efficient alternatives to conventional heating methods. These techniques can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com

By embracing these sustainable methodologies, the synthesis of this compound derivatives can become more economically viable and environmentally responsible, aligning with the broader goals of sustainable development in the chemical industry.

Advanced Characterization Techniques for Complex Systems

As the complexity of synthesized molecules and their biological targets increases, the need for sophisticated analytical techniques for their characterization becomes paramount. The structural elucidation of novel this compound derivatives will rely heavily on a suite of advanced characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) remains a fundamental tool, the structural confirmation of complex heterocyclic systems often requires more advanced, multidimensional NMR experiments. ipb.ptresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within the molecule. numberanalytics.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry of the molecule. ipb.ptresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of newly synthesized compounds. mdpi.com Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation and the identification of metabolites. researchgate.net The mass spectra of pyridine and pyrazine derivatives can be complex, and a thorough analysis is necessary for complete characterization. researchgate.netacs.org

The combination of advanced NMR and MS techniques provides a powerful arsenal (B13267) for chemists to fully characterize the structure and purity of this compound derivatives, which is a critical step in the drug discovery and development process.

Interdisciplinary Collaborations in Chemical Sciences

The journey of a compound from a laboratory curiosity to a potential therapeutic or functional material is rarely a solitary one. The future success in the research of this compound derivatives will be heavily dependent on fostering interdisciplinary collaborations.

The development of novel therapeutics, for instance, requires a synergistic effort from medicinal chemists, computational chemists, biologists, and pharmacologists. nih.gov Medicinal chemists can design and synthesize new derivatives, while computational chemists can use molecular modeling and docking studies to predict their binding affinity to biological targets. nih.gov Biologists can then test these predictions through in vitro and in vivo assays, and pharmacologists can study their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

A prime example of the power of such collaborations is in the development of kinase inhibitors, a class of drugs often used in cancer therapy. nih.govyoutube.com The pyrazine and pyridine moieties are common scaffolds in many kinase inhibitors. researchgate.net Collaborative efforts are essential to identify which kinases are targeted by this compound derivatives, to understand the structure-activity relationships, and to optimize the lead compounds for improved efficacy and safety. nih.govnih.govrsc.org

By breaking down the traditional silos between scientific disciplines, researchers can leverage a broader range of expertise and technologies, ultimately accelerating the pace of discovery and innovation in the field of this compound derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare (5-(Pyrazin-2-yl)pyridin-3-yl)methanol, and how do reaction conditions affect yield?

- Answer : The compound can be synthesized via Grignard reactions, where pyridin-3-yl magnesium bromide reacts with ketone intermediates under reflux in tetrahydrofuran (THF) at 70°C . Alternatively, condensation reactions involving hydrazine hydrate and ethanol under reflux (5 hours) are effective, with yields optimized by monitoring reaction progress via TLC . Solvent selection (e.g., ethanol, THF) and temperature control are critical to minimize side reactions and improve purity.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Answer :

- NMR : Proton NMR (400 MHz, CDCl₃) identifies key functional groups, such as hydroxyl (-OH) protons at δ 3.89–3.69 ppm and aromatic pyridine/pyrazine protons between δ 8.61–7.47 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C-O ≈ 1.43 Å) and dihedral angles, ensuring structural accuracy. High-resolution data (>1.0 Å) reduces ambiguity in electron density maps .

Q. What solvent systems are optimal for purification and recrystallization of this compound?

- Answer : Ethanol is preferred for recrystallization due to moderate solubility, while DMF-EtOH (1:1) mixtures improve crystal quality for derivatives with lower solubility . Storage at room temperature in anhydrous conditions prevents degradation .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group exhibits high electron density, making it prone to oxidation. Transition state analysis (e.g., for esterification) reveals energy barriers (~25 kcal/mol) and guides reaction optimization .

Q. What strategies address contradictions in crystallographic data during structural refinement?

- Answer : Discrepancies in bond angles or thermal parameters can arise from twinning or disordered solvent. SHELXL’s TWIN and BASF commands correct twinning, while PART instructions resolve disorder. High-resolution datasets (e.g., synchrotron-derived) combined with Hirshfeld surface analysis validate hydrogen-bonding networks .

Q. How does the introduction of heterocyclic substituents (e.g., pyrazine vs. thiophene) alter the compound’s bioactivity?

- Answer : Pyrazine enhances π-π stacking with biological targets (e.g., cytochrome P450 enzymes), improving binding affinity compared to thiophene derivatives. Fluorinated analogs (e.g., 6-fluoro-2-trifluoromethyl variants) exhibit increased lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Answer : The hydroxyl group acts as a directing group in Suzuki-Miyaura couplings, facilitating palladium-catalyzed C-C bond formation at the pyridine C4 position. Boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) improve regioselectivity .

Methodological Considerations

- Contradiction Analysis : Conflicting solubility data (e.g., ethanol vs. DMF) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while PXRD confirms phase purity .

- Experimental Design : For pharmacological studies, compare IC₅₀ values against structurally related compounds (e.g., 5-(3-fluorophenyl)pyridin-3-yl analogs) to establish structure-activity relationships (SARs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.